molecular formula C8H12ClNO2 B1292820 2-(Aminomethyl)-6-methoxyphenol hydrochloride CAS No. 141803-91-0

2-(Aminomethyl)-6-methoxyphenol hydrochloride

Cat. No.: B1292820
CAS No.: 141803-91-0
M. Wt: 189.64 g/mol
InChI Key: CVQJWPMYEYQEDM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methoxyphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a methoxy group. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-(Aminomethyl)-6-methoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemical compounds. For example, 2-(Aminomethyl)pyridine is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future directions in the study of aminomethyl compounds could involve the development of new synthetic methods, the discovery of new reactions, and the exploration of their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxyphenol with formaldehyde and ammonia, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol hydrochloride
  • 6-Methoxyphenol
  • 2-(Aminomethyl)-4-methoxyphenol hydrochloride

Uniqueness

2-(Aminomethyl)-6-methoxyphenol hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(aminomethyl)-6-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQJWPMYEYQEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648551
Record name 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141803-91-0
Record name 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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